molecular formula C14H10Br2 B097009 1,2-Bis(4-bromophenyl)ethene CAS No. 18869-30-2

1,2-Bis(4-bromophenyl)ethene

Cat. No. B097009
CAS RN: 18869-30-2
M. Wt: 338.04 g/mol
InChI Key: JEHMPNUQSJNJDL-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the Sonogashira cross-coupling reaction used to prepare bis(phenylethynyl)thiophenes , and the McMurry-type reductive coupling for trans-1,2-bis(2-pyrrolyl)ethenes . Additionally, a palladium-catalyzed annulation of diborylalkenes with bromoethenylarenes is described, which could potentially be adapted for the synthesis of 1,2-bis(4-bromophenyl)ethene .

Molecular Structure Analysis

The molecular structures of related compounds are determined using techniques like single-crystal X-ray diffraction . These studies reveal the geometry and confirm the expected structures of the synthesized compounds. For instance, the crystal structure of 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]biphenyl shows a molecule with a center of symmetry .

Chemical Reactions Analysis

The chemical reactions involving related compounds include reversible photocyclization of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives, which exhibit photochromic properties . Moreover, intramolecular metal-mediated [4 + 2] cycloaddition reactions are described for metal complexes with diazadiene ligands . These reactions highlight the reactivity and potential applications of ethene derivatives in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by spectroscopic methods such as NMR, IR, Raman, and mass spectroscopy . The photophysical properties, such as absorption and emission spectra, quantum yields, and lifetimes, are also measured to understand the behavior of these compounds under different conditions . The stability and photochromic performance of certain derivatives are tested, showing that they can withstand repeated coloration/decoloration cycles .

Scientific Research Applications

1. Synthesis of Single-Molecule Diodes

  • Application Summary: This compound is used in the synthesis of novel biphenylethane-based wires for molecular electronics . Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .
  • Methods of Application: The compound is synthesized using the so far unexplored unsymmetrically substituted 1,2-bis (4-bromophenyl)ethanes as key intermediates, which were obtained from the corresponding tolane precursor by selective hydrogenation .
  • Results or Outcomes: The model predicts rectification ratios as high as 1500, far beyond typically reported experimental values .

2. Bifunctional Imidazolium Linked Tetraphenylethene Based Conjugated Microporous Polymers

  • Application Summary: The compound is used in the synthesis of bimine-linked conjugated microporous polymers (CMPs), namely TPET-Bimine and PT-Bimine CMPs .
  • Methods of Application: The process involves coupling the (1E,2E)-N1,N2-bis(4-bromophenyl)ethane-1,2-diimine (Bimine-Br2) building block with 1,1,2,2-tetrakis(4-ethynylphenyl)ethene (TPET) and 1,3,6,8-tetraethynylpyrene (PT) units .
  • Results or Outcomes: TPET-Bimine CMP demonstrates superior thermal stability (Td10 = 390 °C) with a char yield of 67 wt% and the highest BET surface area of 451 m2 g−1 compared to the other samples .

3. Ablation of HeLa Cells

  • Application Summary: The compound is used in the synthesis of (2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene with aggregation induced emission for ablation of HeLa cells .
  • Methods of Application: The compound is used to create nanoparticles that can be used as an agent for cell imaging .
  • Results or Outcomes: The nanoparticles showed green fluorescence when observed .

4. Superior Adsorptive Removal of Dyes from Water

  • Application Summary: This compound is used in the synthesis of (E)-1,2-diphenylethene-based conjugated nanoporous polymers (CMPs) for superior adsorptive removal of dyes from water .
  • Methods of Application: The process involves Suzuki–Miyaura polymerizations of the novel (E)-1,2-bis(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene (BITPE-4Bpin) with 1,2-bis(3,5-dibromophenyl)ethene (BIPE-4Br) .
  • Results or Outcomes: The synthesized CMPs displayed high BET surface areas (up to 1400 m2 g−1) and outstanding thermal stabilities (up to a Td10 of 604 °C and char yield of 81 wt%) . The as-prepared CMPs showed an extraordinarily high adsorption capacity for the organic dye rhodamine B (RhB) from water; the maximum adsorption capacity for RhB was 1027 mg g−1 .

5. Selective Sensing of Amines

  • Application Summary: This compound is used in the synthesis of aldehyde-functional group flanked (and aldehyde-free) CMPs TCMP-A (and TCMP) through a Pd-catalyzed direct arylation polymerization .
  • Methods of Application: The process involves the polymerization of 1,1,2,2-tetrakis(4-bromophenyl)ethene with 2,5-di(thiophene-2-yl)terephthalaldehyde or 1,4-di(thiophen-2-yl)benzene .
  • Results or Outcomes: The pendant aldehyde-functional group in TCMP-A enables selective fluorescent chemosensing of aliphatic and aromatic amines .

6. Pharmacokinetics

  • Application Summary: “1,2-Bis(4-bromophenyl)ethene” is used in pharmacokinetic studies .
  • Methods of Application: The compound is used in the study of drug absorption, distribution, metabolism, and excretion (ADME) properties .
  • Results or Outcomes: The results of these studies can help in the design of new drugs with improved pharmacokinetic profiles .

4. Superior Adsorptive Removal of Dyes from Water

  • Application Summary: This compound is used in the synthesis of (E)-1,2-diphenylethene-based conjugated nanoporous polymers (CMPs) for superior adsorptive removal of dyes from water .
  • Methods of Application: The process involves Suzuki–Miyaura polymerizations of the novel (E)-1,2-bis(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene (BITPE-4Bpin) with 1,2-bis(3,5-dibromophenyl)ethene (BIPE-4Br) .
  • Results or Outcomes: The synthesized CMPs displayed high BET surface areas (up to 1400 m2 g−1) and outstanding thermal stabilities (up to a Td10 of 604 °C and char yield of 81 wt%). In addition, the as-prepared CMPs showed an extraordinarily high adsorption capacity for the organic dye rhodamine B (RhB) from water; the maximum adsorption capacity for RhB was 1027 mg g−1 .

5. Selective Sensing of Amines

  • Application Summary: This compound is used in the synthesis of aldehyde-functional group flanked (and aldehyde-free) CMPs TCMP-A (and TCMP) through a Pd-catalyzed direct arylation polymerization .
  • Methods of Application: The process involves the polymerization of 1,1,2,2-tetrakis(4-bromophenyl)ethene with 2,5-di(thiophene-2-yl)terephthalaldehyde or 1,4-di(thiophen-2-yl)benzene .
  • Results or Outcomes: The pendant aldehyde-functional group in TCMP-A enables selective fluorescent chemosensing of aliphatic and aromatic amines .

6. Pharmacokinetics

  • Application Summary: “1,2-Bis(4-bromophenyl)ethene” is used in pharmacokinetic studies .
  • Methods of Application: The compound is used in the study of drug absorption, distribution, metabolism, and excretion (ADME) properties .
  • Results or Outcomes: The results of these studies can help in the design of new drugs with improved pharmacokinetic profiles .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHMPNUQSJNJDL-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-bromophenyl)ethene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
M Majchrzak, B Marciniec, M Kubicki - … Crystallographica Section E …, 2008 - scripts.iucr.org
The molecule of the title compound, C32H34Si2, is situated about a centre of symmetry. The whole diphenylethene fragment is planar and the Car—Si—C3 group is rotated by ca 30 …
Number of citations: 11 scripts.iucr.org
I Kanelidis, V Elsner, M Bötzer, M Butz, V Lesnyak… - Polymer, 2010 - Elsevier
Random side-chain functionalized copolymers were synthesized, utilizing a facile Yamamoto protocol by applying 2,7-dibromo-9,9-bis(6-bromohexyl)-9H-fluorene, (E)-1,2-bis(4-…
Number of citations: 11 www.sciencedirect.com
F Ranjbari, S Hemmati… - Letters in Organic …, 2020 - ingentaconnect.com
Dipyrromethanes are useful intermediates in the synthesis of porphyrins and their analogs. In this paper, we report the synthesis of a new bis(dipyrromethane) {(E)-1,2-bis[4-[di(1H-pyrrol…
Number of citations: 2 www.ingentaconnect.com
GÖK Yaşar, OT ARLI, HZ GÖK - … Journal of Health Science and Life, 2022 - dergipark.org.tr
In this study, a new mesoporous organosilica carrier system was synthesized in which hydrophobic trans-stilbene is placed on the walls of the drug delivery system. In this way, it is …
Number of citations: 2 dergipark.org.tr
Y Cheng, L Chen, X Zou, J Song - Chinese journal of polymer …, 2006 - World Scientific
Chiral polymers P-1 and P-2 were synthesized by the polymerization of (R)-3,3′-diiodo-2,2′-bisbutoxy-1,1′-binaphthyl (M-1) with 2,5-di(4-ethynylphenyl)-1,3,4-oxadiazole (M-3) and …
Number of citations: 5 www.worldscientific.com
Z Niu, H Wu, L Liu, G Dai, S Xiong, Y Zhao… - Journal of Materials …, 2019 - pubs.rsc.org
Redox-active polymers are promising materials for rechargeable batteries because of their structural diversity and resource sustainability. We present in this work the feasibility of …
Number of citations: 34 pubs.rsc.org
J Seo, SR Park, M Kim, MC Suh, J Lee - Dyes and Pigments, 2019 - Elsevier
We prepared three new compounds [3,6-di(9H-carbazol-9-yl)phenanthrene (3,6-DCP), 2,9-di(9H-carbazol-9-yl)benzo[f]quinoline (2,9-DCBQ), and 3,9-di(9H-carbazol-9-yl)benzo[f]-…
Number of citations: 14 www.sciencedirect.com
KY Cheung, CK Chan, Z Liu… - Angewandte Chemie …, 2017 - Wiley Online Library
Herein we report synthesis, structure and properties of a new type of twisted nanographene, which contains an [8]circulene moiety in a polycyclic framework of 96 sp 2 carbon atoms. …
Number of citations: 112 onlinelibrary.wiley.com
T Terabayashi, E Kayahara, Y Zhang… - Angewandte Chemie …, 2023 - Wiley Online Library
Mono‐alkene‐inserted [n]cycloparaphenylenes 1 [(ene)‐[n]CPP] with n=6, 8, and 10, mono‐ortho‐phenylene‐inserted [6]CPP 2, and di‐alkene‐insertved [n]CPP 3 [(ene) 2 ‐[n]CPP] …
Number of citations: 7 onlinelibrary.wiley.com
M Karakus, AG Nurioglu, HZ Akpinar, L Toppare… - Electrochimica …, 2013 - Elsevier
Three new random copolymers containing benzotriazole (BTz), thiophene (Th) and trans-stilbene (St) were synthesized via Stille coupling technique with different monomer ratios. In …
Number of citations: 9 www.sciencedirect.com

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